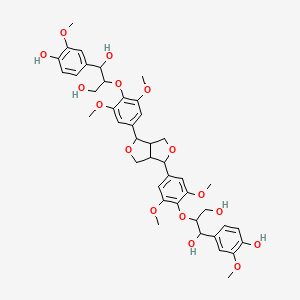
Prostaglandin K2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin K2 (PGK2) is the 9,11-diketone formed by the oxidation of PGE2 or PGD2. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro.
Applications De Recherche Scientifique
Prostaglandin Pharmacology and Clinical Applications
Prostaglandins, including Prostaglandin K2, have garnered significant interest in biomedical research due to their widespread distribution in the body and their ability to produce various pharmacological effects. They are involved in the regulation of blood pressure and have therapeutic potential in the treatment of hypertension and peripheral vascular diseases. Additionally, some prostaglandins exhibit bronchodilator effects, indicating potential usefulness in asthma treatment (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandins play a dual role in inflammation, acting both in its promotion and resolution. Their generation from arachidonic acid by cyclooxygenase isoenzymes and the blocking of their biosynthesis by nonsteroidal anti-inflammatory drugs highlight their significance in inflammatory responses. This understanding has clinical relevance for diseases like atherosclerosis and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Prostaglandin Synthesis in Bone Metabolism
Vitamin K2's impact on prostaglandin synthesis in human osteoblast-like periosteal cells is notable. It inhibits prostaglandin E2 production, which is a potent bone-resorbing agent, thereby potentially improving bone metabolism (Koshihara, Hoshi, & Shiraki, 1993).
Prostamides and Therapeutic Applications
Prostamide research, closely related to prostaglandin studies, has shown that bimatoprost, a prostamide F2α analog, is used therapeutically for treating glaucoma and eyelash hypotrichosis. The anatomic distribution of prostamide F2α and its role as a nociceptive mediator in the spinal cord underscore the therapeutic potential of prostamides in various areas (Woodward, Wang, & Poloso, 2013).
Prostaglandins as Immunity Modulators
Prostaglandins, including this compound, are crucial in modulating immune responses. They influence key aspects of immunity and have emerging roles in cancer progression. Understanding these activities is vital for developing new therapies aimed at immune modulation (Harris et al., 2002).
Propriétés
Formule moléculaire |
C20H30O5 |
|---|---|
Poids moléculaire |
350.5 |
Synonymes |
PGK2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B1152131.png)
![1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1152136.png)
